molecular formula C8H8BFO4 B151513 3-Fluoro-4-methoxycarbonylphenylboronic acid CAS No. 505083-04-5

3-Fluoro-4-methoxycarbonylphenylboronic acid

Cat. No.: B151513
CAS No.: 505083-04-5
M. Wt: 197.96 g/mol
InChI Key: YZYGXFXSMDUXJT-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxycarbonylphenylboronic acid is an organic compound with the molecular formula C8H8BFO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a fluoro group and a methoxycarbonyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxycarbonylphenylboronic acid typically involves the reaction of 3-fluoro-4-iodobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium acetate. The reaction mixture is heated to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxycarbonylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methoxycarbonylphenylboronic acid is unique due to the presence of both fluoro and methoxycarbonyl groups, which enhance its reactivity and selectivity in cross-coupling reactions. These substituents also influence the compound’s physical and chemical properties, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(3-fluoro-4-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYGXFXSMDUXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382318
Record name [3-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505083-04-5
Record name [3-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505083-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(methoxycarbonyl)benzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was 3-fluoro-4-(methoxycarbonyl)phenylboronic acid chosen as a substitute for 4-methoxyphenylboronic acid in the study?

A1: The researchers aimed to quantify the amount of (S)-BINOL immobilized on multiwalled carbon nanotubes. Introducing a fluorine atom into the boronic acid reagent led to the formation of (S)-6-(3-fluoro-4-(methoxycarbonyl)phenyl)-1,1′-bis-2-naphthol. This fluorine atom acts as a probe, enabling more accurate quantification of the organic material on the nanotubes [].

Q2: Did the use of 3-fluoro-4-(methoxycarbonyl)phenylboronic acid impact the catalytic activity or selectivity compared to the non-fluorinated counterpart?

A2: Interestingly, both 3-fluoro-4-(methoxycarbonyl)phenylboronic acid and 4-methoxyphenylboronic acid derivatives of BINOL displayed similar catalytic activity and selectivity in the diethyl zinc and Ti(OiPr)4-catalyzed alkylation of benzaldehyde. This suggests that the fluorine atom did not significantly interfere with the catalytic mechanism in this specific reaction [].

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